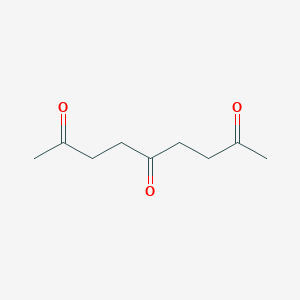
2,5,8-Nonanetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8-Nonanetrione is an organic compound with the molecular formula C9H14O3. It is characterized by the presence of three ketone groups located at the 2nd, 5th, and 8th positions of a nine-carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5,8-Nonanetrione can be synthesized through the catalytic ketonization of levulinic acid. This process involves the use of solid catalysts such as cerium oxide/alumina (CeO2/Al2O3) or zirconium oxide (ZrO2) at high temperatures . The reaction conditions typically require a fixed-bed flow reactor to promote the ketonization in a one-step process.
Industrial Production Methods: While the laboratory synthesis of this compound has been well-documented, scaling up to industrial production poses challenges due to the complexity of the synthetic routes and the need for specific reaction conditions . Current research is focused on optimizing these processes to make industrial-scale production feasible.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,8-Nonanetrione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Wissenschaftliche Forschungsanwendungen
2,5,8-Nonanetrione has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,5,8-Nonanetrione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and interact with nucleophiles, influencing its reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems .
Vergleich Mit ähnlichen Verbindungen
2,8-Nonanedione: Another compound with a similar carbon chain but with only two ketone groups at the 2nd and 8th positions.
2,4,6-Octanetrione: A compound with three ketone groups at the 2nd, 4th, and 6th positions of an eight-carbon chain.
Uniqueness: 2,5,8-Nonanetrione is unique due to the specific positioning of its three ketone groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific applications in synthesis and industry .
Eigenschaften
CAS-Nummer |
38284-28-5 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
nonane-2,5,8-trione |
InChI |
InChI=1S/C9H14O3/c1-7(10)3-5-9(12)6-4-8(2)11/h3-6H2,1-2H3 |
InChI-Schlüssel |
OCLVFADSCVQCER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(=O)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















